Gepirone
Overview
Description
Gepirone is an antidepressant used to treat major depressive disorder (MDD) . It is an azapirone and acts selectively on the pre- and post-synaptic 5HT1A receptors . It was approved by the FDA for the treatment of MDD in adults in September 2023 .
Synthesis Analysis
The synthesis of Gepirone is from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide . The process is economically efficient and easily industrially scalable .
Molecular Structure Analysis
The chemical formula of Gepirone is C19H29N5O2 . Its molecular weight is 359.474 .
Chemical Reactions Analysis
Gepirone ER was approved by the FDA for the treatment of adults with MDD . It represents a novel class of antidepressants that selectively targets the 5HT1A receptors .
Physical And Chemical Properties Analysis
Gepirone has a molecular weight of 359.47 . It is a solid substance .
Scientific Research Applications
Pharmacology and Clinical Data
Gepirone, as a 5-HT(1A) receptor agonist, has been extensively assessed for its use in treating anxiety and depressive disorders. Clinical trials have indicated that both immediate-release (IR) and extended-release (ER) formulations of gepirone are effective in improving symptoms of depression. The ER formulation, in particular, offers better efficacy and tolerability, potentially due to its reduced peak-to-trough fluctuations in plasma concentration (Robinson, Sitsen, & Gibertini, 2003).
Therapeutic Efficacy
Gepirone has demonstrated superior therapeutic efficacy compared to placebo in short-term treatments of generalized anxiety disorder and major depressive disorder. Its antidepressant effect appears to be additional to its anxiolytic effect, making it a promising candidate for treating depression, especially non-endogenous or non-melancholic subtypes, and chronic generalized anxiety disorder (Fitton & Benfield, 1994).
Treatment of Atypical Depression
Clinical trials have shown that gepirone is effective in treating atypical depression, demonstrating a novel antidepressant effect potentially due to its specific actions on the serotonergic system (McGrath et al., 1994).
Potential in Treating Panic Disorder
An uncontrolled study indicated the possible efficacy of gepirone in treating panic disorder, suggesting its potential role beyond depression treatment (Pecknold, Luthe, Scott-Fleury, & Jenkins, 1993).
Influence on Cortical 5HT2 Receptor Sensitivity
Gepirone has been observed to decrease rat cortical serotonin type 2 (5HT2) receptor density and reduce the frequency of serotonin agonist-induced behaviors, supporting its involvement in brain serotonin systems (Eison & Yocca, 1985).
Antidepressant-like Activity
Gepirone has shown significant antidepressant-like activityin animal models, particularly in the forced swimming test in rats. This effect is believed to be mediated by activation of 5-HT1A receptors, possibly located postsynaptically (Chojnacka-Wójcik, Tatarczyńska, Gołembiowska, & Przegaliński, 1991).
Role in Sexual Function
Gepirone-extended release (ER) has been studied for its effects on sexual desire in depressed women, showing improvement in sexual desire independent of its antidepressant or anxiolytic activity. This suggests a unique pro-sexual effect of gepirone-ER (Fabre, Smith, & Derogatis, 2011).
Mechanism of Action Studies
Studies have compared gepirone's selectivity for 5-HT1A receptors over dopamine D2 receptors, revealing a differential action at pre- and post-synaptic 5-HT1A receptors. These studies are essential for understanding the therapeutic action of gepirone and related compounds (Leslie, 2001).
Effects on Aggressive Behavior and Brain Neurotransmission
Gepirone's influence on aggressive behavior and brain monoaminergic neurotransmission in animal models provides insights into its potential antianxiety mechanism. It has shown to inhibit attacks against intruder mice without causing sedation or ataxia, suggesting its application in the modulation of aggression (McMillen, Scott, Williams, & Sanghera, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83928-66-9 (mono-hydrochloride) | |
Record name | Gepirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90232813 | |
Record name | Gepirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gepirone | |
CAS RN |
83928-76-1 | |
Record name | Gepirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gepirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gepirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12184 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gepirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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